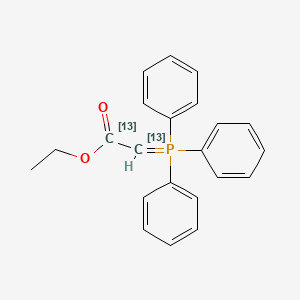

(Carbethoxymethylene)triphenylphosphorane-13C2

Description

BenchChem offers high-quality (Carbethoxymethylene)triphenylphosphorane-13C2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Carbethoxymethylene)triphenylphosphorane-13C2 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H21O2P |

|---|---|

Molecular Weight |

350.4 g/mol |

IUPAC Name |

ethyl 2-(triphenyl-λ5-phosphanylidene)acetate |

InChI |

InChI=1S/C22H21O2P/c1-2-24-22(23)18-25(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,2H2,1H3/i18+1,22+1 |

InChI Key |

IIHPVYJPDKJYOU-DRHVNQJJSA-N |

Isomeric SMILES |

CCO[13C](=O)[13CH]=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

CCOC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

Properties of (Carbethoxymethylene)triphenylphosphorane-13C2 for isotope labeling

An In-Depth Technical Guide to (Carbethoxymethylene)triphenylphosphorane-¹³C₂ for Isotope Labeling Applications

Abstract

Stable isotope labeling is an indispensable tool in modern chemical and biomedical research, enabling precise tracking of molecules, elucidation of reaction mechanisms, and quantification in complex biological matrices. (Carbethoxymethylene)triphenylphosphorane, a stabilized Wittig reagent, provides a robust and highly selective method for the introduction of a two-carbon acetyl group. This guide details the properties, synthesis, and application of its doubly-labeled isotopologue, (Carbethoxymethylene)triphenylphosphorane-¹³C₂, for researchers, scientists, and drug development professionals. We will explore the causality behind its predictable stereoselectivity, provide detailed experimental protocols, and discuss its role in creating ¹³C-labeled α,β-unsaturated esters, which are valuable intermediates in pharmaceutical and metabolic research.

The Strategic Advantage of ¹³C-Labeling with Wittig Reagents

The Power of Carbon-13 in Modern Research

Carbon-13 (¹³C) is a stable, non-radioactive isotope of carbon that possesses a nuclear spin, making it detectable by Nuclear Magnetic Resonance (NMR) spectroscopy. Its low natural abundance (~1.1%) means that molecules strategically enriched with ¹³C produce distinct and significantly enhanced signals in ¹³C-NMR spectra. This property is invaluable for:

-

Mechanistic Elucidation: Tracking the fate of specific carbon atoms through complex reaction sequences.

-

Metabolic Studies: Following the biotransformation of a drug or metabolite in ADME (Absorption, Distribution, Metabolism, and Excretion) studies.

-

Quantitative Analysis: Using Mass Spectrometry (MS), the mass shift introduced by ¹³C labeling allows for the use of the labeled compound as an ideal internal standard for accurate quantification.

The Wittig Reaction: Precision in Alkene Synthesis

The Wittig reaction, developed by Georg Wittig (Nobel Prize in Chemistry, 1979), is a cornerstone of organic synthesis for converting aldehydes and ketones into alkenes.[1][2][3] The reaction involves a phosphonium ylide (also called a Wittig reagent) reacting with a carbonyl compound to form a new carbon-carbon double bond with high regioselectivity.[2][3] A key advantage of the Wittig reaction is that the double bond forms exactly where the carbonyl oxygen was located, avoiding the isomeric mixtures often seen in elimination reactions.[2] This precision makes it an ideal platform for isotope labeling, as the position of the isotopic label in the final product is unequivocally known.[4][5][6]

(Carbethoxymethylene)triphenylphosphorane: A Stabilized Ylide

(Carbethoxymethylene)triphenylphosphorane, also known as ethyl (triphenylphosphoranylidene)acetate, is classified as a "stabilized" ylide.[7][8] The term "stabilized" refers to the presence of an electron-withdrawing group (in this case, the ester) adjacent to the negatively charged carbon of the ylide's resonance structure.[8][9] This delocalization of charge makes the reagent more stable, often appearing as a handleable, air-stable crystalline solid, which is a significant practical advantage over highly reactive, unstable ylides that must be prepared and used in situ under strictly inert conditions.[3][7][9][10] This inherent stability is also the primary determinant of the reaction's stereochemical outcome.

Core Properties of (Carbethoxymethylene)triphenylphosphorane-¹³C₂

Chemical Structure and Isotopic Designation

The ¹³C₂ designation indicates that two carbon atoms within the carbethoxymethylene moiety are the Carbon-13 isotope. The synthesis originates from ¹³C₂-labeled ethyl bromoacetate, placing the labels at the ylidic carbon (Cα) and the carbonyl carbon (C=O).

Structure: (C₆H₅)₃P=¹³CH-¹³COOC₂H₅

This precise placement allows for the introduction of a contiguous, two-carbon labeled fragment into a target molecule.

Physicochemical Properties

The macroscopic properties of the ¹³C₂-labeled variant are nearly identical to the unlabeled compound, with the primary difference being its molecular weight.

| Property | Value | Source(s) |

| IUPAC Name | ethyl 2-(triphenyl-λ⁵-phosphanylidene)acetate-¹³C₂ | [11] |

| Synonyms | Ethyl (triphenylphosphoranylidene)acetate-¹³C₂, (2-Ethoxy-2-oxoethylidene)triphenylphosphorane-¹³C₂ | [11] |

| Molecular Formula | C₂₂H₂₁O₂P (with two ¹³C atoms) | [11] |

| Molecular Weight | ~350.38 g/mol | [11] |

| Appearance | White to pale yellow crystalline powder | [10][12][13] |

| Melting Point | 125-130 °C | [12][13] |

| Solubility | Soluble in chloroform, THF; limited solubility in water and alcohols | [13][14][15] |

Spectroscopic Signature: A ¹³C-NMR Perspective

While ¹H NMR and IR spectra of the labeled compound are nearly identical to the unlabeled standard, the ¹³C-NMR spectrum is fundamentally different and serves as the primary confirmation of successful labeling.

-

Signal Intensity: The signals for the two ¹³C-labeled carbons will be exceptionally intense compared to the natural-abundance signals from the triphenylphosphine and ethyl groups.

-

¹³C-¹³C Coupling: A significant one-bond coupling constant (¹J_CC) will be observed between the two labeled carbons, appearing as a doublet for each signal (unless further split by phosphorus or protons). This is an unambiguous confirmation of the contiguous labeling.

-

¹³C-³¹P Coupling: The ylidic carbon (P=¹³C) will exhibit a large coupling constant to the phosphorus-31 nucleus (¹J_CP), providing further structural confirmation.

Stability, Handling, and Storage

(Carbethoxymethylene)triphenylphosphorane is a stabilized ylide and is relatively stable to air and moisture compared to non-stabilized ylides.[10][15] However, for long-term storage and to ensure high reactivity, best practices should be followed.

-

Storage: Store in a tightly sealed container in a cool, dry place (refrigerator, 2-8°C is recommended).[13] Storage under an inert atmosphere (e.g., nitrogen or argon) is ideal to prevent slow degradation.[10][16]

-

Handling: Avoid prolonged exposure to air and moisture.[10] While less reactive than many other organometallic reagents, standard personal protective equipment (gloves, safety glasses) should be used.

Synthesis and Quality Control of the Labeled Reagent

The synthesis of (Carbethoxymethylene)triphenylphosphorane-¹³C₂ follows the classical two-step preparation of Wittig reagents, starting with an isotopically labeled precursor.

Synthetic Workflow

The process involves the formation of a phosphonium salt via an Sₙ2 reaction, followed by deprotonation to generate the ylide.

Caption: Synthesis of the ¹³C₂-labeled Wittig reagent.

Step-by-Step Synthesis Protocol

This protocol is adapted from established procedures for the unlabeled compound.[14][17] All steps involving the valuable ¹³C₂-labeled material should be performed with care to maximize yield.

Part A: Synthesis of (Ethoxycarbonyl-¹³C-methyl-¹³C)triphenylphosphonium Bromide

-

In a round-bottom flask equipped with a condenser and magnetic stirrer, dissolve triphenylphosphine (1.0 eq.) in a minimal amount of dry benzene or toluene.

-

Add ethyl bromoacetate-¹³C₂ (1.0 eq.) dropwise to the stirred solution.

-

Heat the reaction mixture at reflux (approx. 70-80°C) for 2-3 days, or until a significant white precipitate has formed.[17]

-

Cool the mixture to room temperature and collect the white solid by vacuum filtration.

-

Wash the solid with a small amount of cold benzene or diethyl ether to remove any unreacted starting materials.

-

Dry the resulting phosphonium salt under vacuum. The product is typically used in the next step without further purification.

Part B: Formation of (Carbethoxymethylene)triphenylphosphorane-¹³C₂

-

Dissolve the phosphonium salt from Part A in water at room temperature.[17]

-

While stirring vigorously, add a 5% aqueous sodium hydroxide (NaOH) solution dropwise.

-

Continue adding the base until the solution is alkaline (test with litmus or pH paper). A white precipitate of the ylide will form.[17]

-

Filter the precipitate, wash thoroughly with distilled water to remove inorganic salts, and dry under vacuum.

-

The ylide can be further purified by recrystallization from a solvent system like ethyl acetate/petroleum ether.[17]

Quality Control and Characterization

Confirmation of the isotopic incorporation and purity is critical.

-

Mass Spectrometry (MS): ESI-MS should show a parent ion peak corresponding to the mass of the ¹³C₂-labeled compound (~351.14 for [M+H]⁺).

-

NMR Spectroscopy:

-

¹H NMR should confirm the overall structure and purity.

-

¹³C NMR is essential to verify the position and integrity of the labels, as evidenced by the intense signals and characteristic ¹³C-¹³C and ¹³C-³¹P coupling patterns.

-

Application in Isotope Labeling: The ¹³C-Wittig Reaction

Mechanism and (E)-Stereoselectivity

The key to the utility of this reagent is its predictable stereochemical outcome. Stabilized ylides almost exclusively produce the thermodynamically more stable (E)-alkene (trans).[7][8][18]

Causality: The reaction proceeds through a four-membered oxaphosphetane intermediate.[1][2] Because the stabilized ylide is less reactive, the initial nucleophilic addition step is reversible.[8] This reversibility allows the intermediates to equilibrate to the most stable arrangement, which minimizes steric repulsion between the bulky triphenylphosphine group and the R-group of the aldehyde. This favored anti-arrangement directly leads to the formation of the (E)-alkene upon decomposition.[7][8]

Sources

- 1. Wittig reaction - Wikipedia [en.wikipedia.org]

- 2. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 4. | PDF or Rental [articles.researchsolutions.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. adichemistry.com [adichemistry.com]

- 9. Understanding Stabilized and Unstabilized Ylides: A Chemical Perspective - Oreate AI Blog [oreateai.com]

- 10. (Carbethoxymethylene)triphenylphosphorane(1099-45-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. (Carbethoxymethylene)triphenylphosphorane-13C2 | C22H21O2P | CID 11617234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemimpex.com [chemimpex.com]

- 13. lookchem.com [lookchem.com]

- 14. grokipedia.com [grokipedia.com]

- 15. Ethyl (triphenylphosphanylidene)acetate - Enamine [enamine.net]

- 16. Ethyl (triphenylphosphoranylidene) acetate | Biochemical Assay Reagents | 1099-45-2 | Invivochem [invivochem.com]

- 17. prepchem.com [prepchem.com]

- 18. Wittig Reaction [organic-chemistry.org]

Applications of 13C2-labeled ethyl (triphenylphosphoranylidene)acetate in metabolic studies

An In-Depth Technical Guide to the Applications of ¹³C₂-Labeled Ethyl (triphenylphosphoranylidene)acetate in Metabolic Studies

Authored by: Gemini, Senior Application Scientist

Abstract

Stable isotope tracing is a cornerstone of metabolic research, providing unparalleled insights into the dynamic nature of cellular biochemistry. While [U-¹³C]-glucose and ¹³C-glutamine are the workhorses of the field, there is a continuous need for novel tracers that can illuminate specific metabolic pathways. This technical guide introduces the theoretical and practical framework for the application of a novel tracer, ¹³C₂-labeled ethyl (triphenylphosphoranylidene)acetate, in metabolic studies. We will explore its potential as a targeted probe for two-carbon metabolism, detailing its proposed mechanism of cellular uptake and metabolic activation, and provide a comprehensive guide to its use in experimental workflows, from cell culture to advanced analytical techniques and data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to expand their toolkit for metabolic flux analysis.

Introduction: A Novel Tracer for Two-Carbon Metabolism

Ethyl (triphenylphosphoranylidene)acetate is a well-established Wittig reagent in organic synthesis, valued for its ability to convert aldehydes and ketones into α,β-unsaturated esters.[1][2] Its structure, featuring a readily accessible ethyl ester group, presents an intriguing possibility for metabolic research when isotopically labeled. By synthesizing this compound with two ¹³C atoms in the ethyl group ([1,2-¹³C₂]-ethyl (triphenylphosphoranylidene)acetate), we can create a powerful tool for tracing the fate of two-carbon units within the cell.

The central hypothesis underpinning the use of this tracer is that the ethyl ester will be hydrolyzed by intracellular carboxylesterases, releasing [1,2-¹³C₂]-ethanol.[3] This labeled ethanol can then be oxidized to [1,2-¹³C₂]-acetate, which is subsequently converted to [1,2-¹³C₂]-acetyl-CoA.[4] This labeled acetyl-CoA can then enter a variety of metabolic pathways, most notably fatty acid synthesis and the tricarboxylic acid (TCA) cycle.[5][6]

Caption: Proposed metabolic activation of the tracer.

Experimental Design: Tracing Two-Carbon Metabolism

A robust experimental design is critical for successful metabolic flux analysis. The following section outlines a hypothetical experimental workflow for utilizing ¹³C₂-labeled ethyl (triphenylphosphoranylidene)acetate to study fatty acid metabolism.

Cell Culture and Labeling

The choice of cell line will depend on the biological question of interest. For studies of de novo lipogenesis, cancer cell lines known for their high rates of fatty acid synthesis (e.g., LNCaP, A549) are suitable candidates.

Protocol: Cell Culture Labeling

-

Cell Seeding: Plate cells in standard growth medium at a density that will result in 70-80% confluency at the time of harvest.

-

Tracer Preparation: Prepare a stock solution of ¹³C₂-labeled ethyl (triphenylphosphoranylidene)acetate in a suitable solvent, such as DMSO. The final concentration of the tracer in the culture medium will need to be optimized, but a starting point of 10-100 µM is recommended.

-

Labeling: Once cells have reached the desired confluency, replace the standard growth medium with medium containing the ¹³C₂-labeled tracer.

-

Incubation: Incubate the cells for a time course (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the incorporation of the ¹³C label into downstream metabolites.

-

Metabolite Extraction: At each time point, rapidly quench metabolism and extract metabolites. A common method is to aspirate the medium, wash the cells with ice-cold saline, and then add ice-cold 80% methanol. Scrape the cells and collect the cell lysate.

-

Sample Processing: Centrifuge the lysate to pellet protein and other cellular debris. The supernatant contains the polar metabolites and can be dried down for subsequent analysis. The pellet can be used for protein quantification or other assays.

Caption: Experimental workflow for cell labeling.

Analytical Methodologies: Detection and Quantification

The incorporation of the ¹³C label into metabolites can be detected and quantified using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for analyzing the mass isotopomer distribution of metabolites.[7] For fatty acid analysis, GC-MS is often preferred due to its excellent chromatographic resolution of fatty acid methyl esters (FAMEs).

Protocol: GC-MS Analysis of Fatty Acids

-

Lipid Extraction: Extract total lipids from the cell pellet using a method such as the Folch or Bligh-Dyer procedure.

-

Saponification and Methylation: Saponify the lipid extract to release free fatty acids and then methylate them to form FAMEs.

-

GC-MS Analysis: Analyze the FAMEs by GC-MS. The mass spectrometer will detect the different mass isotopologues of each fatty acid, allowing for the determination of the number of ¹³C₂ units incorporated.

-

Data Analysis: The resulting data is a mass isotopomer distribution (MID) for each fatty acid. This distribution can be used to calculate the fractional contribution of the tracer to the acetyl-CoA pool used for fatty acid synthesis.[8]

Caption: Analytical workflow for MS-based analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides detailed information about the position of the ¹³C label within a molecule.[9] This can be particularly useful for distinguishing between different metabolic pathways. While less sensitive than MS, NMR is non-destructive and can be performed on living cells or tissue extracts.

Data Analysis and Interpretation

The primary output of a ¹³C-labeling experiment is the mass isotopomer distribution (MID) of the metabolites of interest. This data can be used to calculate metabolic fluxes using software packages such as INCA, 13CFLUX2, or Metran.[10]

Mass Isotopomer Distribution Analysis (MIDA)

MIDA is a mathematical framework used to determine the fractional contribution of a labeled precursor to a product polymer, such as a fatty acid.[8][11] By analyzing the pattern of labeled and unlabeled two-carbon units in the fatty acid chain, it is possible to calculate the enrichment of the acetyl-CoA pool that was used for its synthesis.

Table 1: Hypothetical Mass Isotopomer Distribution Data for Palmitate (C16:0)

| Mass Isotopologue | Abundance (M+0) | Abundance (M+2) | Abundance (M+4) | Abundance (M+6) | Abundance (M+8) | Abundance (M+10) | Abundance (M+12) | Abundance (M+14) | Abundance (M+16) |

| Control | 100% | 0% | 0% | 0% | 0% | 0% | 0% | 0% | 0% |

| ¹³C₂-Tracer (24h) | 10% | 25% | 30% | 20% | 10% | 3% | 1% | 0.5% | 0.5% |

This hypothetical data shows the incorporation of up to eight ¹³C₂ units into newly synthesized palmitate. This distribution can be used to model the enrichment of the acetyl-CoA pool and calculate the rate of de novo lipogenesis.

Potential Insights and Future Directions

The use of ¹³C₂-labeled ethyl (triphenylphosphoranylidene)acetate as a metabolic tracer offers several potential advantages:

-

Targeted Delivery of a Two-Carbon Unit: This tracer provides a specific way to introduce a labeled two-carbon unit into the cell, bypassing the complexities of glucose and glutamine metabolism.

-

Probing Carboxylesterase Activity: The rate of tracer uptake and metabolism could serve as an indirect measure of intracellular carboxylesterase activity, which is relevant in drug metabolism.[3]

-

Complementary to Existing Tracers: Used in parallel with other tracers, it can provide a more complete picture of cellular metabolism.

Future research will be needed to validate this proposed application, including the synthesis of the ¹³C₂-labeled compound and in vitro and in vivo studies to confirm its metabolic fate and utility in metabolic flux analysis. The development of novel, targeted stable isotope tracers like the one proposed here will continue to be a driving force in advancing our understanding of cellular metabolism in health and disease.

References

-

PubMed. The metabolism of ethyl esters of fatty acids in adipose tissue of rats chronically exposed to ethanol. [Link]

-

PubMed Central. Cytotoxicity and antiproliferative activity of ethanol and ethyl acetate fractions from polymeric nanoparticles of green tea leaves (Camellia sinensis) in breast cancer cell line MDA-MB-132. [Link]

-

PubMed Central. Acetyl-CoA and the Regulation of Metabolism: Mechanisms and Consequences. [Link]

-

Wikipedia. Citric acid cycle. [Link]

-

PubMed. Mass isotopomer distribution analysis: a technique for measuring biosynthesis and turnover of polymers. [Link]

-

PubMed Central. The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. [Link]

-

MDPI. Lipid Metabolic Changes and Mitochondrial Stress in Ethanol-Treated Alveolar Type II Epithelial Cells: Initial Events Leading to Alcoholic Chronic Lung Disease. [Link]

-

National Center for Biotechnology Information. Physiology, Krebs Cycle. [Link]

-

Canadian Science Publishing. SYNTHESIS OF ISOTOPICALLY LABELLED OLEFINS VIA THE WITTIG REACTION. [Link]

-

Oxford Academic. FAMetA: a mass isotopologue-based tool for the comprehensive analysis of fatty acid metabolism. [Link]

-

Neliti. The Effect of Ethyl Acetate Fraction of Marsilea crenata Presl. Leaves on Osterix Expression in hFOB 1.19 Cells Induced by TNF-α. [Link]

-

ResearchGate. (PDF) The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. [Link]

-

PubMed. Fatty acid ethyl esters in human mononuclear cells: Production by endogenous synthesis greatly exceeds the uptake of preformed ethyl esters. [Link]

-

American Journal of Physiology-Endocrinology and Metabolism. Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental considerations. [Link]

-

CORA. The modern interpretation of the Wittig reaction mechanism. [Link]

-

The Medical Biochemistry Page. Synthesis of Fatty Acids. [Link]

-

PubMed. Growth inhibitory effect of ethyl acetate-soluble fraction of Cynara cardunculus L. in leukemia cells involves cell cycle arrest, cytochrome c release and activation of caspases. [Link]

-

Wikipedia. Fatty acid synthesis. [Link]

-

ResearchGate. (PDF) Labeled Acetate as a Marker of Astrocytic Metabolism. [Link]

-

PNAS. Nonoxidative ethanol metabolism: formation of fatty acid ethyl esters by cholesterol esterase.. [Link]

-

PubMed Central. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism. [Link]

-

EPIC. 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. [Link]

-

Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]

Sources

- 1. 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8 T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Acetyl-CoA and the Regulation of Metabolism: Mechanisms and Consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 7. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mass isotopomer distribution analysis: a technique for measuring biosynthesis and turnover of polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. epic.awi.de [epic.awi.de]

- 10. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 11. journals.physiology.org [journals.physiology.org]

Understanding carbon-13 isotope incorporation in alpha-beta unsaturated esters

Precision Isotope Labeling: C-Incorporation Strategies for -Unsaturated Esters

Executive Summary

In the high-stakes arena of drug development, the

This guide details the synthetic architecture for incorporating Carbon-13 (

Section 1: Strategic Necessity of C Labeling

The decision to incorporate

-

Metabolic Stability:

-unsaturated systems are prone to hydrolysis (esterases) and glutathione conjugation (Michael addition). A -

Structural Elucidation: In covalent drug discovery, confirming the bond formation between a cysteine residue and the

-carbon is critical. A -

Internal Standardization:

C-isotopologues serve as the "gold standard" internal standards for bioanalysis, ensuring ionization efficiency matches the analyte exactly while providing mass separation.

Section 2: Pathway A — The Horner-Wadsworth-Emmons (HWE) Protocol

Best For: High stereoselectivity (

The HWE reaction is the premier method for constructing

The Mechanism & Isotope Tracking

The reaction proceeds via the formation of a phosphonate carbanion, which attacks the aldehyde. The key intermediate is the threo-betaine, which collapses to form the thermodynamically stable

Figure 1: Step-wise mechanistic flow of the HWE reaction highlighting the irreversible elimination step that guarantees E-selectivity.

Validated Experimental Protocol

Reagent: Triethyl phosphonoacetate-[1-

-

Preparation of Ylide:

-

To a flame-dried flask under Argon, suspend NaH (60% dispersion, 1.2 eq) in anhydrous THF.

-

Cool to 0°C. Dropwise add Triethyl phosphonoacetate-[1-

C] (1.2 eq) . -

Observation: Evolution of

gas. Stir for 30 min until solution is clear (formation of sodiophosphonate).

-

-

Coupling:

-

Add the substrate Aldehyde (1.0 eq) dropwise at 0°C.

-

Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

-

Checkpoint: Monitor via TLC. The phosphonate spot should disappear.

-

-

Workup (Crucial for Purity):

-

Quench with saturated

. -

Extract with EtOAc (3x). Wash combined organics with brine.

-

Dry over

and concentrate.

-

-

Purification:

-

Flash chromatography (Hexanes/EtOAc).

-

Note: The byproduct (diethyl phosphate) is water-soluble, but traces may remain.

-

Masamune-Roush Modification (Mild Conditions): For base-sensitive substrates (e.g., racemizable chiral centers), replace NaH with LiCl (1.2 eq) and DBU (1.1 eq) in Acetonitrile. This "soft enolization" prevents side reactions.

Section 3: Pathway B — Pd-Catalyzed Carbonylation

Best For: Late-stage labeling of aryl iodides/triflates and high atom economy.

This method utilizes Carbon Monoxide (

The Catalytic Cycle

The process involves oxidative addition of the aryl halide to Pd(0), followed by coordination and insertion of

Figure 2: Palladium catalytic cycle demonstrating the insertion of

Validated Experimental Protocol

Safety Note:

-

Catalyst System:

-

Pd(OAc)

(5 mol%) + Xantphos (10 mol%) (bidentate ligands prevent Pd black formation). -

Base:

(2.0 eq) or Triethylamine (3.0 eq) .

-

-

Reaction Setup:

-

Dissolve Aryl Iodide (1.0 eq) in DMF or Toluene.

-

Add the Alcohol (e.g., MeOH, EtOH) in excess (as solvent or 5-10 eq).

-

Degas the solution thoroughly (freeze-pump-thaw) to remove

.

-

-

Isotope Introduction:

-

Workup:

-

Filter through a Celite pad to remove Pd residues.

-

Concentrate and purify via column chromatography.

-

Section 4: Analytical Validation & Data Interpretation

Verifying the incorporation and position of the

Quantitative Data Summary

| Feature | Unlabeled Ester | ||

| MS Parent Ion | |||

| ~166 ppm (weak) | ~166 ppm (Enhanced) | ~118-125 ppm (Enhanced) | |

| Singlet/Doublet | Doublet ( | Doublet ( | |

| IR Stretch | No major shift |

NMR Interpretation Guide

When analyzing the

-

Coupling Constants (

):-

If

(Carbonyl) is labeled, look for satellite peaks in the -

If

(

-

-

Isotopic Purity Calculation:

-

Compare the integration of the

C satellite peaks to the central residual

-

References

-

Horner-Wadsworth-Emmons Reaction Scope

- Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig olefin reaction mechanism and stereochemistry." Chemical Reviews.

-

Palladium-Catalyzed Carbonylation

- Beller, M., et al. (2010). "Palladium-catalyzed carbonylation reactions of aryl halides and related compounds.

-

Isotope Labeling in Drug Discovery

- Atzrodt, J., et al. (2007). "The Renaissance of H/D Exchange." Angewandte Chemie (Context on stable isotopes).

-

NMR Coupling Constants for Structure Determination

- Reich, H. J. (Univ. of Wisconsin). "Data Collection: 13C-H Coupling Constants."

An In-depth Technical Guide on the Chemical Structure and Stability of 13C2-Labeled Phosphorus Ylides

This guide provides a comprehensive technical overview of 13C2-labeled phosphorus ylides, intended for researchers, scientists, and professionals in drug development. It delves into the fundamental principles of their structure, stability, and the nuanced applications of isotopic labeling in mechanistic studies.

Introduction to Phosphorus Ylides: The Foundation of the Wittig Reaction

Phosphorus ylides, also known as Wittig reagents, are a cornerstone of modern organic synthesis.[1] These 1,2-dipolar compounds feature a negatively charged carbon atom (carbanion) directly bonded to a positively charged phosphorus atom.[2][3] This unique electronic arrangement makes them potent nucleophiles, famously utilized in the Wittig reaction to convert aldehydes and ketones into alkenes with a high degree of regioselectivity.[1][4][5]

The bonding in phosphorus ylides is best described as a resonance hybrid of two canonical forms: the ylide form (Ph₃P⁺–C⁻R₂) and the ylene form (Ph₃P=CR₂).[3] While often depicted with a double bond, computational and experimental studies suggest the zwitterionic ylide structure is the major contributor to the overall electronic picture.[2][3] The stability and reactivity of these ylides are heavily influenced by the substituents on the carbanionic carbon.

Stabilized vs. Non-Stabilized Ylides

The reactivity of a phosphorus ylide is largely dictated by its stability, which is determined by the nature of the substituents on the ylidic carbon. This classification is crucial for predicting the stereochemical outcome of the Wittig reaction.[4]

-

Stabilized Ylides : These ylides possess electron-withdrawing groups (e.g., carbonyl, ester, nitrile) attached to the negatively charged carbon.[6] The negative charge is delocalized through resonance, which significantly increases the stability of the molecule and reduces its reactivity.[6][7] Stabilized ylides are generally less reactive and tend to produce (E)-alkenes under thermodynamic control.[4][8]

-

Non-Stabilized Ylides : In contrast, non-stabilized ylides have substituents like alkyl or aryl groups that do not offer resonance stabilization.[6] The negative charge remains localized on the carbon atom, rendering these ylides highly reactive and less stable.[6][7] Their reactions are typically faster and proceed under kinetic control to yield (Z)-alkenes.[4][8]

The Role of ¹³C Isotopic Labeling

Isotopic labeling is a powerful technique for elucidating reaction mechanisms and tracking metabolic pathways.[9][10][11] By replacing an atom with its heavier, stable isotope, researchers can follow its trajectory through a chemical transformation without significantly altering the chemical properties of the molecule.[12]

¹³C is a stable isotope of carbon that is particularly well-suited for labeling studies due to its distinct nuclear magnetic resonance (NMR) signature.[13] The incorporation of ¹³C provides a wealth of information, enabling the confirmation of complex structures and the detailed analysis of reaction mechanisms.[9] While deuterium (²H) is also used, ¹³C labels are often preferred as they are less prone to exchange in protic solvents and do not cause significant shifts in chromatographic retention times.[14][15] The use of a ¹³C₂ label, where two adjacent carbon atoms are ¹³C, offers the unique advantage of observing ¹³C-¹³C coupling in NMR spectra, providing unambiguous evidence of bond formation and cleavage.[16]

Synthesis of ¹³C₂-Labeled Phosphorus Ylides

The synthesis of phosphorus ylides, including their isotopically labeled variants, typically follows a two-step process known as the salt method.[1][3]

General Synthetic Workflow

Detailed Experimental Protocol: Synthesis of Ethyl (2,3-¹³C₂) (triphenylphosphoranylidene)acetate

This protocol outlines the synthesis of a stabilized ¹³C₂-labeled phosphorus ylide.

Step 1: Synthesis of Ethyl (2,3-¹³C₂)bromoacetate

-

Commercially available [1,2-¹³C₂]acetic acid is esterified using ethanol under acidic conditions (e.g., H₂SO₄ catalyst) to yield ethyl [1,2-¹³C₂]acetate.

-

The resulting ester undergoes α-bromination using a suitable brominating agent (e.g., N-bromosuccinimide with a radical initiator) to produce ethyl (2,3-¹³C₂)bromoacetate.

-

The product is purified via distillation under reduced pressure.

Step 2: Synthesis of [2-(Ethoxycarbonyl)-1,2-¹³C₂-ethyl]triphenylphosphonium bromide

-

In a round-bottom flask under an inert atmosphere (e.g., argon), a solution of triphenylphosphine in a dry, aprotic solvent (e.g., toluene) is prepared.

-

Ethyl (2,3-¹³C₂)bromoacetate is added dropwise to the triphenylphosphine solution at room temperature.

-

The reaction mixture is stirred at reflux for several hours until a white precipitate forms.

-

The mixture is cooled, and the phosphonium salt is collected by filtration, washed with cold solvent, and dried under vacuum.

Step 3: Synthesis of Ethyl (2,3-¹³C₂)(triphenylphosphoranylidene)acetate

-

The ¹³C₂-labeled phosphonium salt is suspended in a dry solvent (e.g., THF) under an inert atmosphere.

-

The suspension is cooled in an ice bath, and a strong base (e.g., sodium hydride or a solution of sodium ethoxide) is added portion-wise.

-

The reaction mixture is stirred until the deprotonation is complete, indicated by the dissolution of the salt and a color change.

-

The resulting ylide solution can be used directly in subsequent reactions.

Structural Characterization

The definitive characterization of ¹³C₂-labeled phosphorus ylides relies on a combination of spectroscopic and analytical techniques.

NMR Spectroscopy

NMR spectroscopy is the most powerful tool for confirming the structure and isotopic labeling of these compounds.

-

³¹P NMR : A single peak in the ³¹P{¹H} NMR spectrum is characteristic of the phosphorus ylide.[17][18] The chemical shift provides information about the electronic environment of the phosphorus atom.

-

¹³C NMR : The ¹³C NMR spectrum is crucial for verifying the incorporation and position of the ¹³C label. The spectrum will show enhanced signals for the labeled carbons. The key feature for a ¹³C₂-labeled ylide is the presence of ¹³C-¹³C and ¹³P-¹³C coupling, which results in complex splitting patterns (e.g., doublet of doublets) that unambiguously confirm the connectivity.[19]

-

¹H NMR : While the ¹H NMR spectrum provides information on the proton environment, the presence of ¹³C labels can introduce small isotope shifts on the chemical shifts of adjacent protons.[20]

X-ray Crystallography

For stable, crystalline ylides, single-crystal X-ray diffraction provides precise information on bond lengths and angles in the solid state.[18][21][22] This technique can experimentally validate the geometry around the P-C bond and the planarity of stabilized ylide systems.[21]

Computational Chemistry

Density Functional Theory (DFT) and other computational methods are used to model the electronic structure, geometry, and stability of phosphorus ylides.[23][24] These studies provide insights into the nature of the P-C bond, charge distribution, and the energetic contributions of various stabilizing factors.[2][24]

Stability of ¹³C₂-Labeled Phosphorus Ylides

The stability of a phosphorus ylide is a critical factor in its handling, storage, and reactivity.

Factors Influencing Stability

-

Resonance : As previously discussed, electron-withdrawing groups that can delocalize the negative charge of the carbanion are the most significant stabilizing factor.[6][25]

-

Negative Hyperconjugation : This effect, involving the interaction of the carbanionic lone pair with adjacent σ* orbitals, also contributes to stability.[17][25]

-

Substituents on Phosphorus : The electronic nature of the substituents on the phosphorus atom can fine-tune the stability. Electron-donating groups can slightly destabilize the ylide by increasing electron density at the phosphorus center.

Impact of ¹³C₂-Labeling on Stability

The presence of a ¹³C isotope has a negligible effect on the overall thermodynamic stability of the ylide. The primary isotope effect is a kinetic one, stemming from the slightly higher mass of ¹³C, which can lead to marginally slower reaction rates due to a lower zero-point energy of the C-H bond. However, for most synthetic applications, this kinetic isotope effect is insignificant and does not alter the chemical behavior or stability of the ylide in a practical sense.[26]

Application in Mechanistic Studies: The Wittig Reaction

The primary application of ¹³C₂-labeled phosphorus ylides is in the detailed investigation of reaction mechanisms, particularly the Wittig reaction.[26] The currently accepted mechanism for the salt-free Wittig reaction involves a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the alkene and phosphine oxide.[23][26][27][28]

By using a ¹³C₂-labeled ylide, researchers can track the fate of the carbon atoms from the ylide to the final alkene product. The persistence of the ¹³C-¹³C bond, observable by NMR or mass spectrometry, provides direct evidence for the connectivity in the product and helps to rule out alternative mechanisms that might involve bond scission between these two atoms. This approach has been instrumental in refining our understanding of the stereoselectivity and the nature of the transition states in this pivotal organic reaction.[26]

Conclusion

¹³C₂-labeled phosphorus ylides are sophisticated chemical tools that offer unparalleled insight into the intricacies of chemical structures and reaction mechanisms. Their synthesis, while requiring specialized starting materials, follows established principles of organophosphorus chemistry. The true value of these labeled compounds lies in their analytical characterization, where techniques like NMR spectroscopy can be used to precisely map the flow of atoms through complex transformations. For researchers in drug development and process chemistry, understanding the structure, stability, and application of these ylides is essential for designing novel synthetic routes and optimizing reaction conditions with a high degree of confidence and mechanistic clarity.

References

- Filo. (2025, November 30). What are stabilized and non-stabilized P-ylides? Examine the reason for s..

-

ResearchGate. (n.d.). 13C‐Labeling as a Method in Organic Synthesis, Catalysis and Biochemical Applications. Retrieved from [Link]

- Abell, A. D., & Clark, B. M. (n.d.). An NMR study of the structure and reactivity of phosphonium ylides stabilized by a carbonyl function.

- Oreate AI Blog. (2026, January 15). Understanding Stabilized and Unstabilized Ylides: A Chemical Perspective.

-

Singleton, D. A., et al. (2014, September 11). Isotope Effects, Dynamic Matching, and Solvent Dynamics in a Wittig Reaction. Betaines as Bypassed Intermediates. PMC. Retrieved from [Link]

- Schmidpeter, A., et al. (n.d.).

- Robineau, E., et al. (2025, August 6). Reactivity and Selectivity in the Wittig Reaction: A Computational Study.

-

Bura, T., et al. (2020, July 17). Phosphorus-ylides: powerful substituents for the stabilization of reactive main group compounds. Chemical Science (RSC Publishing). Retrieved from [Link]

- Sabounchei, S. J., et al. (2025, August 6). Synthesis of New Phosphorus Ylides: Spectroscopic and X-ray Structural Studies.

-

Frenking, G., et al. (2007, March 24). A New Look at the Ylidic Bond in Phosphorus Ylides and Related Compounds: Energy Decomposition Analysis Combined with a Domain-Averaged Fermi Hole Analysis. The Journal of Physical Chemistry A - ACS Publications. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

- Tiainen, M., et al. (n.d.). 13>C isotope effects on> 1>H chemical shifts: NMR spectral analysis of >13>C-labelled D-glucose and some >13>C-labelled amino acids.

-

Wikipedia. (n.d.). Ylide. Retrieved from [Link]

-

Scott, A. I. (1985). Applications of 13C nmr in the study of biosynthetic mechanism. PubMed. Retrieved from [Link]

-

Espinet, P., et al. (2006, August 21). Palladium complexes of a phosphorus ylide with two stabilizing groups: synthesis, structure, and DFT study of the bonding modes. PubMed. Retrieved from [Link]

- Rostamizadeh, M., et al. (n.d.). X-ray structural analysis and theoretical studies of new phosphite-derived ylides. The UWA Profiles and Research Repository.

- ChemRxiv. (2025, October 16).

- Vanderbilt University. (n.d.).

-

Triebl, A., & Wenk, M. R. (2018, November 16). Analytical Considerations of Stable Isotope Labelling in Lipidomics. MDPI. Retrieved from [Link]

- Wipf, P. (2007, February 12). The Wittig Reaction.

- Bestmann, H. J., & Zimmermann, R. (n.d.). Phosphorus Ylides.

- Byrne, P. A., & Gilheany, D. G. (2013, May 14). The modern interpretation of the Wittig reaction mechanism. CORA.

-

Dalal Institute. (n.d.). Wittig Reaction. Retrieved from [Link]

- University of North Texas. (n.d.). 13C-Stable Isotope Labeling. UNT Research.

- Mcalister, D. R., et al. (n.d.).

- Organic Chemistry Research. (2023, December 5). Three-component Synthesis and Characterization of New Stabilized Phosphorus Ylides.

- Science of Synthesis. (n.d.). Synthesis Using the Wittig and Related Phosphorus-, Silicon-, or Sulfur-Based Reactions.

- ResearchGate. (2025, August 7).

- Maitra, U., & Chandrasekhar, J. (n.d.). Use of Isotopes for Studying Reaction Mechanisms. Indian Academy of Sciences.

- SciSpace. (n.d.).

- Chemistry Notes. (2022, November 17).

Sources

- 1. chemistnotes.com [chemistnotes.com]

- 2. Phosphorus-ylides: powerful substituents for the stabilization of reactive main group compounds - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03278F [pubs.rsc.org]

- 3. Ylide - Wikipedia [en.wikipedia.org]

- 4. Wittig Reaction [organic-chemistry.org]

- 5. dalalinstitute.com [dalalinstitute.com]

- 6. What are stabilized and non-stabilized P-ylides? Examine the reason for s.. [askfilo.com]

- 7. Understanding Stabilized and Unstabilized Ylides: A Chemical Perspective - Oreate AI Blog [oreateai.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. researchgate.net [researchgate.net]

- 10. vanderbilt.edu [vanderbilt.edu]

- 11. ias.ac.in [ias.ac.in]

- 12. Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Applications of 13C nmr in the study of biosynthetic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ukisotope.com [ukisotope.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis, Crystal and Electronic Structures of a Thiophosphinoyl‐ and Amino‐Substituted Metallated Ylide - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. orgchemres.org [orgchemres.org]

- 20. cris.vtt.fi [cris.vtt.fi]

- 21. cdnsciencepub.com [cdnsciencepub.com]

- 22. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. chemrxiv.org [chemrxiv.org]

- 26. Isotope Effects, Dynamic Matching, and Solvent Dynamics in a Wittig Reaction. Betaines as Bypassed Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 27. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 28. DSpace [cora.ucc.ie]

Difference between 13C and 14C labeled (Carbethoxymethylene)triphenylphosphorane

Executive Summary

(Carbethoxymethylene)triphenylphosphorane (CAS 1099-45-2) is the foundational Wittig reagent used to install

This guide delineates the operational divergence between these two reagents. 13C-labeled variants are non-radioactive stable isotopes used primarily for structural elucidation (NMR) and quantitative bioanalysis (LC-MS/MS internal standards). 14C-labeled variants are radioactive tracers used for absolute quantification in ADME (Absorption, Distribution, Metabolism, Excretion) studies, specifically for Mass Balance and Quantitative Whole-Body Autoradiography (QWBA).

Part 1: Chemical Fundamentals & Isotope Physics

The reagent,

-

C1 Label (Carbonyl):

-

C2 Label (Methylene):

Comparative Physics Table

| Feature | Carbon-13 (13C) | Carbon-14 (14C) |

| Nature | Stable Isotope | Radioactive Isotope |

| Natural Abundance | ~1.1% | Trace ( |

| Half-Life | Stable (Infinite) | 5,730 ± 40 years |

| Decay Mode | None | Beta-minus ( |

| Detection Method | NMR, Mass Spectrometry (M+1 peak) | LSC (Liquid Scintillation), AMS, QWBA |

| Specific Activity | N/A (measured in % enrichment) | Typically 50–60 mCi/mmol |

| Primary Utility | Structure ID, Internal Standard (Quant) | ADME, Mass Balance, Metabolite ID |

Part 2: Synthesis & Stability (The "Trustworthiness" Pillar)

Synthesis Pathways

Both reagents are synthesized via the reaction of Triphenylphosphine with Ethyl Bromoacetate. However, the source of the carbon label differs fundamentally, impacting cost and complexity.

-

13C Route: Commercially available

Ethyl bromoacetate is reacted with -

14C Route: Requires de novo synthesis starting from

Barium Carbonate (- .

Stability & Autoradiolysis

Critical Insight: 13C reagents are chemically stable. 14C reagents are metastable due to autoradiolysis . The beta energy emitted (Mean E = 49 keV) generates free radicals in the crystal lattice, breaking chemical bonds over time.

-

13C Storage: Ambient or 4°C, dry, under Argon. Shelf life: Years.

-

14C Storage: -20°C to -80°C, stored as a solution (e.g., in Ethanol or Toluene).

-

Self-Validating Protocol: Never store 14C-Wittig reagents neat (dry solid) for extended periods (>1 week). The crystal lattice proximity accelerates self-destruction. Dissolving in a solvent acts as a radical scavenger (dilution effect).

-

Part 3: Application Matrix & Decision Logic

The choice of isotope is driven by the drug development phase.

Diagram 1: Isotope Selection Decision Tree

Caption: Logical workflow for selecting 13C vs 14C based on study endpoints (Bioanalysis vs. ADME).

Part 4: Comparative Experimental Protocols

Scenario: Wittig Olefination of a Drug Intermediate (Aldehyde)

Protocol A: 13C-Labeling (Standard Lab)

Objective: Synthesize an internal standard for LC-MS quantification.

-

Setup: Standard flame-dried glassware, inert atmosphere (

). -

Stoichiometry: 1.1 equivalents of 13C-Ylide per 1.0 equivalent of Aldehyde.

-

Execution: Reflux in Toluene or DCM for 4-12 hours.

-

Workup: Aqueous wash, dry over

, flash chromatography. -

Validation: 1H-NMR (coupling constants

will be visible) and MS (M+1 or M+2 shift confirmation).

Protocol B: 14C-Labeling (Radiosynthesis Lab)

Objective: Synthesize material for a Phase I Human AME study. Safety Prerequisite: Designated Radiation Zone, RSO approval, Geiger counter monitoring.

-

Setup: Closed vacuum manifold or dedicated radiochemical fume hood.

-

Why: To contain any volatile radioactive byproducts (rare for this reagent, but critical for precursors).

-

-

Stoichiometry (Inverse): Use excess Aldehyde (1.2 - 1.5 eq) relative to the limiting 14C-Ylide (1.0 eq).

-

Causality: The radioactive reagent is the most expensive component ($5,000 - $20,000 per mmol). You must drive the label to completion, not the substrate.

-

-

Execution:

-

Dissolve 14C-Ylide (stored in solvent) and evaporate carefully under

stream if solvent switch is needed. -

Add Aldehyde. React until TLC/Radio-HPLC shows >95% consumption of the Ylide.

-

-

Purification:

-

Mandatory: High-performance purification (Prep-HPLC) to remove chemical impurities that could cause radiochemical instability.

-

Target: >97% Radiochemical Purity (RCP).

-

-

Waste: All aqueous washes, gloves, and silica must be segregated into solid/liquid radioactive waste streams.

Part 5: Regulatory & Mechanistic Insights

The "Metabolic Switch" Risk

When using (Carbethoxymethylene)triphenylphosphorane, the label ends up in the acrylate tail of the drug.

-

Mechanism: If the drug undergoes metabolic hydrolysis (esterase) followed by decarboxylation, a C1-label (Carbonyl) will be released as

. -

Impact: In a Mass Balance study, this is acceptable (captured in exhaled air traps), but it loses the ability to track the core metabolite.

-

Recommendation: Use C2-labeled (Methylene) reagents if the metabolic stability of the ester is unknown, ensuring the label remains attached to the parent scaffold.

Diagram 2: ADME Workflow (The "Why" of 14C)

Caption: 14C enables "Mass Balance" - tracking 100% of the drug-related material regardless of chemical modification.

FDA MIST Guidance Compliance

The FDA's Safety Testing of Drug Metabolites (MIST) guidance requires identifying disproportionate metabolites (present in humans but not animals).[2][3][4]

-

Role of 14C: It is the only method to prove you have captured all metabolites. LC-MS (using 13C) can miss metabolites if they do not ionize well or if the fragmentation pattern changes drastically. 14C detection is independent of ionization; if the carbon is there, the signal is there.

References

-

U.S. Food and Drug Administration (FDA). (2020). Safety Testing of Drug Metabolites: Guidance for Industry. Retrieved from [Link]

- Voges, R., et al. (2001). Preparation of Compounds Labeled with Tritium and Carbon-14. Wiley-VCH. (Standard text for radiosynthesis mechanisms).

-

Penner, N., et al. (2012). "Radiolabeled Absorption, Distribution, Metabolism, and Excretion Studies in Drug Development: Why, When, and How?" Chemical Research in Toxicology, 25(10), 2086–2102. [Link]

-

Dalvie, D. (2000).[5] "Recent advances in the applications of radioisotopes in drug metabolism and toxicology." Current Pharmaceutical Design, 6(10), 1009-1028.

Sources

A Senior Application Scientist's Guide to Stable Isotope Labeling Using Wittig Reagents

Abstract

This technical guide provides a comprehensive overview of stable isotope labeling (SIL) techniques utilizing the Wittig reaction. It is designed for researchers, scientists, and drug development professionals who require precise methods for introducing isotopic tags into organic molecules. This document moves beyond simple protocols to explain the underlying mechanistic principles, offering field-proven insights into experimental design, execution, and troubleshooting. We will explore the strategic incorporation of isotopes such as deuterium (²H) and carbon-13 (¹³C), detail step-by-step methodologies, and present data in a clear, comparative format. The guide is grounded in authoritative scientific literature to ensure technical accuracy and trustworthiness, empowering researchers to confidently apply these powerful techniques in their own laboratories.

Introduction: The Strategic Value of Isotopic Labeling in Drug Development

In modern drug development, understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile is paramount.[1][2][3] Stable Isotope Labeling (SIL) has emerged as an indispensable tool in these investigations. By replacing specific atoms in a drug candidate with their heavier, non-radioactive isotopes (e.g., ²H, ¹³C, ¹⁵N), we create a molecular tracer that is chemically identical to the parent drug but physically distinguishable by mass spectrometry (MS).[4][5] This allows for precise tracking of a drug's metabolic fate, quantification in complex biological matrices, and elucidation of metabolic pathways.[1][2][3][4]

The Wittig reaction, a cornerstone of synthetic organic chemistry, offers a robust and highly specific method for forming carbon-carbon double bonds.[6][7][8] Its reliability and functional group tolerance make it an exceptionally powerful tool for introducing stable isotopes at precise locations within a molecule's carbon skeleton.[9] This guide will provide the foundational knowledge and practical protocols necessary to leverage the Wittig reaction for sophisticated stable isotope labeling strategies.

Fundamentals of the Wittig Reaction: Mechanism and Stereochemical Control

The Wittig reaction facilitates the synthesis of an alkene from the reaction of an aldehyde or ketone with a phosphorus ylide (often called a Wittig reagent).[6][7][10][11] A key advantage is that the double bond is formed with absolute regiochemical control, a feature not always achievable with other elimination-based olefination methods.[6][9]

The mechanism proceeds through several key steps:

-

Ylide Formation: A phosphonium salt, typically prepared from triphenylphosphine and an alkyl halide, is deprotonated by a strong base (e.g., n-butyllithium, sodium hydride) to form the nucleophilic phosphorus ylide.[12]

-

Nucleophilic Attack & Cycloaddition: The carbanionic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This is now widely believed to proceed via a concerted [2+2] cycloaddition to directly form a four-membered ring intermediate called an oxaphosphetane.[10][11][13][14]

-

Fragmentation: The unstable oxaphosphetane intermediate rapidly collapses, breaking the C-P and C-O bonds and forming a new C=C double bond (the desired alkene) and a highly stable triphenylphosphine oxide byproduct. The formation of the strong P=O bond is the thermodynamic driving force for the entire reaction.[11]

Causality in Stereochemistry: The stereochemical outcome (E- vs. Z-alkene) is a critical experimental consideration and is primarily dictated by the nature of the ylide.[10]

-

Non-stabilized Ylides: When the group on the ylide's carbanion is an alkyl group, the ylide is highly reactive ("non-stabilized"). The reaction is kinetically controlled, proceeding through a less sterically hindered transition state to predominantly form the (Z)-alkene.[10][15]

-

Stabilized Ylides: If the group is electron-withdrawing (e.g., an ester or ketone), the ylide is less reactive ("stabilized") due to charge delocalization.[16][17] The initial cycloaddition becomes reversible, and the reaction proceeds under thermodynamic control, leading to the more stable (E)-alkene.[7][10][15]

This predictable control over stereochemistry is a cornerstone of the Wittig reaction's utility in complex molecule synthesis.

Core Strategies for Isotope Labeling via the Wittig Reaction

The beauty of the Wittig reaction for SIL lies in its modularity. The isotopic label can be incorporated into either the phosphonium ylide or the carbonyl compound, allowing for precise placement of the isotopic tag.

Strategy 1: Labeling the Phosphonium Ylide

This is the most common approach. It involves synthesizing an isotopically labeled phosphonium salt, which is then converted to the corresponding labeled ylide. This strategy places the isotope on the vinyl fragment originating from the ylide.

-

¹³C-Labeling: Start with a commercially available labeled alkyl halide (e.g., ¹³CH₃I). Reaction with triphenylphosphine (PPh₃) yields the ¹³C-labeled phosphonium salt.

-

²H-Labeling (Deuterium): Use a deuterated alkyl halide (e.g., CD₃I). It is crucial to use aprotic solvents and strong, non-protic bases (like n-BuLi) to prevent H/D exchange, which would dilute the isotopic purity.[18][19][20]

Strategy 2: Labeling the Carbonyl Compound

Alternatively, the label can be introduced via the aldehyde or ketone partner. This is advantageous when the labeled carbonyl is more readily accessible or when the desired labeling pattern requires it.

-

¹³C-Labeling: Synthesize or purchase a ¹³C-labeled aldehyde or ketone (e.g., benzaldehyde-¹³C=O). The reaction with an unlabeled ylide will transfer the ¹³C label to the alkene product.

-

²H-Labeling: Using α-deuterated aldehydes or ketones can be problematic. The acidic nature of α-protons means they can be easily exchanged with protons from the solvent or base, leading to loss of the label.[18][19][20] Therefore, this method is generally avoided unless non-exchangeable positions are deuterated (e.g., on an aromatic ring).

Comparative Overview of Labeling Strategies

| Strategy | Labeled Reagent | Label Position in Alkene | Common Isotopes | Key Considerations |

| 1. Ylide Labeling | Isotopically Labeled Alkyl Halide (e.g., ¹³CH₃I, CD₃Br) | On the fragment derived from the ylide | ¹³C, ²H | Most versatile method. Requires careful base and solvent selection for deuteration to avoid H/D exchange. |

| 2. Carbonyl Labeling | Isotopically Labeled Aldehyde/Ketone | On the fragment derived from the carbonyl | ¹³C, ²H | Useful if labeled carbonyl is readily available. Risk of label scrambling with α-deuterated carbonyls. |

Experimental Protocol: Synthesis of a ¹³C-Labeled Alkene

This section provides a self-validating protocol for the synthesis of ¹³C-labeled styrene from benzaldehyde and methyl-¹³C-triphenylphosphonium iodide.

Objective: To synthesize [¹³C]-styrene with high isotopic incorporation for use as an internal standard.

Step 1: Synthesis of [methyl-¹³C]triphenylphosphonium iodide

-

Reagents: Triphenylphosphine (PPh₃, 2.62 g, 10 mmol), Iodomethane-¹³C (¹³CH₃I, 1.43 g, 10 mmol), Acetonitrile (20 mL).

-

Procedure: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve triphenylphosphine in acetonitrile. Add the iodomethane-¹³C.

-

Heat the mixture to reflux for 2 hours.

-

Cool the reaction to room temperature, then place in an ice bath for 30 minutes to maximize precipitation.

-

Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum.

-

Validation: The product should be a white crystalline solid. Confirm identity via ¹H NMR (look for the characteristic P-C-H coupling) and Mass Spectrometry.

Step 2: Wittig Reaction to form [vinyl-¹³C]-benzene (¹³C-Styrene)

-

Reagents: [methyl-¹³C]triphenylphosphonium iodide (from Step 1, 4.05 g, 10 mmol), Anhydrous Tetrahydrofuran (THF, 50 mL), n-Butyllithium (n-BuLi, 1.6 M in hexanes, 6.5 mL, 10.4 mmol), Benzaldehyde (1.01 mL, 10 mmol).

-

Procedure (under inert atmosphere - Argon or Nitrogen): a. Suspend the phosphonium salt in anhydrous THF in a flame-dried, three-neck flask. b. Cool the suspension to -78°C (dry ice/acetone bath). c. Slowly add the n-BuLi solution dropwise via syringe. The mixture will turn a characteristic deep red or orange color, indicating the formation of the ylide.[15] d. Allow the mixture to warm to 0°C and stir for 1 hour. e. Cool the reaction back down to -78°C and add a solution of benzaldehyde in 5 mL of anhydrous THF dropwise. f. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Workup & Purification: a. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). c. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). d. Filter and concentrate the solvent under reduced pressure. The crude product will contain the desired alkene and triphenylphosphine oxide. e. Purify the crude material using flash column chromatography on silica gel (eluting with hexanes) to isolate the pure ¹³C-styrene.

-

Self-Validation & Characterization:

-

¹H NMR: Confirm the structure of styrene.

-

¹³C NMR: The spectrum will show a significantly enhanced signal for the labeled vinyl carbon, confirming successful and specific isotopic incorporation.[21]

-

High-Resolution Mass Spectrometry (HRMS): Obtain an exact mass measurement to confirm the elemental formula and verify the presence of the ¹³C isotope.

-

Troubleshooting and Field-Proven Insights

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Reaction | Incomplete ylide formation (inactive base, wet solvent/glassware). Sterically hindered ketone.[7][8] | Ensure all reagents and solvents are anhydrous. Use freshly titrated n-BuLi. For hindered ketones, consider the Horner-Wadsworth-Emmons reaction. |

| Low Isotopic Purity (Deuterium Labeling) | H/D exchange with protic sources. | Use deuterated solvents where appropriate. Ensure the base is non-protic (e.g., n-BuLi, NaH). Meticulously dry all glassware. |

| Poor Stereoselectivity (E/Z Mixture) | Using a semi-stabilized ylide (e.g., benzyl or allyl). Presence of lithium salts can disrupt selectivity.[14] | For high Z-selectivity, use non-stabilized ylides with salt-free conditions (e.g., NaHMDS or KHMDS as base). For high E-selectivity, use stabilized ylides. |

| Difficulty Removing Ph₃P=O Byproduct | High polarity and low volatility of triphenylphosphine oxide.[9] | Purification by column chromatography is standard. For less polar products, precipitation of the oxide from a cold ether/hexane mixture can be effective. |

Kinetic Isotope Effect (KIE): When using deuterium, be aware of the potential for a primary kinetic isotope effect (kH/kD > 1) if the C-D bond is broken in the rate-determining step.[22][23] In the Wittig reaction, this is not typically an issue as the C-H/D bond on the ylide is not broken during the olefination step. However, a secondary KIE can sometimes be observed.[23] Studies using ¹³C KIEs have been instrumental in refining our understanding of the Wittig mechanism, supporting a cycloaddition pathway.[24][25]

Conclusion

The Wittig reaction is a highly effective and strategic tool for the synthesis of isotopically labeled alkenes. By carefully selecting the labeled precursor—either the alkyl halide or the carbonyl compound—scientists can achieve precise isotopic placement. Understanding the underlying mechanism, particularly the factors governing stereoselectivity, allows for rational design of synthetic routes to complex labeled molecules. The protocols and insights provided in this guide serve as a robust foundation for researchers applying these techniques to advance drug discovery and metabolic research.

References

-

Wittig Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Larsen, M. (2023). Using Stable Isotopes to Evaluate Drug Metabolism Pathways. Journal of Pharmaceutical Sciences & Emerging Drugs, 11(1). Retrieved from [Link]

-

Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Retrieved from [Link]

-

JoVE. (2025). Aldehydes and Ketones to Alkenes: Wittig Reaction Mechanism. Retrieved from [Link]

-

Chemistry LibreTexts. (2014). 18.13 The Wittig Reaction Forms an Alkene. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]

-

Chemistry Steps. (2023). The Wittig Reaction: Examples and Mechanism. Retrieved from [Link]

-

Parella, T., & Sanchez-Riera, F. (2012). Isotopic Labeling of Metabolites in Drug Discovery Applications. Metabolites, 2(4), 935-953. Retrieved from [Link]

-

Mutlib, A. E. (2008). Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. Chemical Research in Toxicology, 21(9), 1672-1689. Retrieved from [Link]

-

Mutlib, A. E. (2008). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology, 21(9), 1672-1689. Retrieved from [Link]

-

Saunders, W. H., & Van der Dol, R. (1965). SYNTHESIS OF ISOTOPICALLY LABELLED OLEFINS VIA THE WITTIG REACTION. Canadian Journal of Chemistry, 43(5), 1614-1624. Retrieved from [Link]

-

Singleton, D. A., et al. (2014). Isotope Effects, Dynamic Matching, and Solvent Dynamics in a Wittig Reaction. Betaines as Bypassed Intermediates. Journal of the American Chemical Society, 136(38), 13122-13125. Retrieved from [Link]

-

Canadian Science Publishing. (1965). SYNTHESIS OF ISOTOPICALLY LABELLED OLEFINS VIA THE WITTIG REACTION. Canadian Journal of Chemistry, 43(5), 1614-1624. Retrieved from [Link]

-

Canadian Journal of Chemistry. (1965). SYNTHESIS OF ISOTOPICALLY LABELLED OLEFINS VIA THE WITTIG REACTION. Retrieved from [Link]

-

Elvidge, J. A., et al. (2011). Chapter 3: Labelling with Deuterium and Tritium. In Isotopes: Essential Chemistry and Applications II. Royal Society of Chemistry. Retrieved from [Link]

-

Chem-Station. (2015). Deuterium Labeling Reaction. Retrieved from [Link]

-

SpringerLink. (n.d.). Selectivity in the Wittig reaction within the ab initio static and metadynamics approaches. Retrieved from [Link]

-

Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

-

ChemComm. (2021). A bifunctional sulfonium/phosphonium ylide for the rapid synthesis of α,β-unsaturated epoxy ketones. Chemical Communications, 57(57), 7015-7018. Retrieved from [Link]

-

ScienceDirect. (2025). Synthesis of Phosphonium Ylides. In Comprehensive Organic Synthesis. Elsevier. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Kinetic Isotope Effects. Retrieved from [Link]

-

Supporting Information. (n.d.). Enabling Wittig reaction on site-specific protein modification. Retrieved from [Link]

-

Dalal Institute. (n.d.). Wittig Reaction. Retrieved from [Link]

-

SciSpace. (n.d.). Synthesis of stabilized phosphorus ylides from electron-poor alcohols and their applications in the preparation of 2,5-dihydrofurans. Retrieved from [Link]

-

ScienceDirect. (n.d.). Metabolite Annotation through Stable Isotope Labeling. Retrieved from [Link]

-

Organic Chemistry Research. (2023). Three-component Synthesis and Characterization of New Stabilized Phosphorus Ylides. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and Reactions of Stabilized Phosphorus Ylides. Retrieved from [Link]

-

Pearson. (n.d.). Wittig Reaction Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]

-

Master Organic Chemistry. (2018). The Wittig Reaction: Examples and Mechanism. Retrieved from [Link]

-

SciSpace. (2022). The modern interpretation of the Wittig reaction mechanism. Retrieved from [Link]

-

Chem-Station. (2024). Wittig Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction. Retrieved from [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scitechnol.com [scitechnol.com]

- 5. metsol.com [metsol.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. dalalinstitute.com [dalalinstitute.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. Wittig Reaction [organic-chemistry.org]

- 11. jove.com [jove.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]

- 14. Wittig reaction - Wikipedia [en.wikipedia.org]

- 15. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 16. orgchemres.org [orgchemres.org]

- 17. researchgate.net [researchgate.net]

- 18. cdnsciencepub.com [cdnsciencepub.com]

- 19. | PDF or Rental [articles.researchsolutions.com]

- 20. cdnsciencepub.com [cdnsciencepub.com]

- 21. rsc.org [rsc.org]

- 22. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. Isotope Effects, Dynamic Matching, and Solvent Dynamics in a Wittig Reaction. Betaines as Bypassed Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 25. idc-online.com [idc-online.com]

Methodological & Application

Synthesis of ¹³C-Labeled Fatty Acid Ethyl Esters via Wittig Olefination: A Detailed Guide for Researchers

Application Note & Protocol

Abstract

This technical guide provides a comprehensive framework for the synthesis of ¹³C-labeled fatty acid ethyl esters (FAEEs) utilizing the Wittig olefination reaction. Stable isotope-labeled fatty acids are indispensable tools in metabolic research, drug development, and environmental science, enabling precise tracking of metabolic pathways and quantification of biological processes.[1][2] This document offers a detailed, step-by-step protocol, explains the underlying chemical principles, and provides expert insights into experimental design and troubleshooting. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and reproducibility.

Introduction: The Significance of ¹³C-Labeled Fatty Acid Ethyl Esters

Fatty acids and their derivatives play crucial roles in numerous biological functions, from energy storage and cell membrane structure to signaling pathways. The ability to trace the metabolic fate of these molecules is paramount to understanding both normal physiology and disease states.[3] Stable isotope labeling, particularly with Carbon-13 (¹³C), offers a powerful, non-radioactive method for these investigations.[1] ¹³C-labeled FAEEs serve as critical tracers in studies of fatty acid metabolism, lipidomics, and the diagnosis of metabolic disorders. The Wittig reaction provides a robust and versatile method for the synthesis of alkenes with a precisely defined double bond position, making it an ideal choice for constructing the carbon backbone of unsaturated fatty acids.[4][5]

The Wittig Olefination: A Powerful Tool for Alkene Synthesis

The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon double bond from a carbonyl compound (an aldehyde or ketone) and a phosphorus ylide.[6] The reaction's key advantage lies in its high degree of regioselectivity, ensuring the double bond is formed at a specific location.[4]

Mechanism of the Wittig Reaction

The reaction proceeds through a series of well-defined steps:

-

Ylide Formation: A phosphonium salt, typically derived from an alkyl halide and triphenylphosphine, is deprotonated by a strong base to form a phosphorus ylide.[5] The ylide is a resonance-stabilized species with a nucleophilic carbon.

-

Nucleophilic Attack: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone.[7]

-

Oxaphosphetane Intermediate: This initial attack leads to the formation of a four-membered ring intermediate called an oxaphosphetane.[8][9]

-

Alkene Formation: The unstable oxaphosphetane collapses, yielding the desired alkene and triphenylphosphine oxide as a byproduct. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for the reaction.[7]

Caption: Mechanism of the Wittig Reaction.

Experimental Protocol: Synthesis of Ethyl [9-¹³C]oleate

This protocol details the synthesis of ethyl oleate with a ¹³C label at the 9-position, a common tracer for studying fatty acid metabolism. The synthesis involves three main stages: preparation of the ¹³C-labeled phosphonium ylide, the Wittig reaction, and subsequent esterification.

Materials and Reagents

| Reagent | Supplier | Grade |

| [1-¹³C]Nonyl bromide | Sigma-Aldrich | 99 atom % ¹³C |

| Triphenylphosphine | Acros Organics | 99% |

| n-Butyllithium (2.5 M in hexanes) | Sigma-Aldrich | |

| 9-Oxononanoic acid | TCI | >98% |

| Tetrahydrofuran (THF), anhydrous | Acros Organics | DriSolv |

| Diethyl ether, anhydrous | Fisher Scientific | |

| Ethanol, absolute | Decon Labs | |

| Sulfuric acid, concentrated | Fisher Scientific | ACS Grade |

| Sodium bicarbonate, saturated solution | Fisher Scientific | |

| Magnesium sulfate, anhydrous | Fisher Scientific | |

| Silica gel | Sorbent Technologies | 60 Å, 230-400 mesh |

Stage 1: Preparation of [9-¹³C]Nonyltriphenylphosphonium Bromide

-

Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve triphenylphosphine (1.2 eq) in anhydrous toluene (100 mL).

-

Addition of Labeled Alkyl Halide: Add [1-¹³C]nonyl bromide (1.0 eq) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 24 hours under an inert atmosphere (e.g., argon or nitrogen).

-

Isolation of Phosphonium Salt: Allow the mixture to cool to room temperature. The phosphonium salt will precipitate out of solution. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Stage 2: The Wittig Reaction

-

Ylide Generation: In a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon inlet, suspend the [9-¹³C]nonyltriphenylphosphonium bromide (1.0 eq) in anhydrous THF (150 mL).

-

Cooling: Cool the suspension to -78 °C using a dry ice/acetone bath.

-

Base Addition: Slowly add n-butyllithium (1.05 eq) dropwise via the dropping funnel over 30 minutes. The solution will turn a deep orange or red color, indicating the formation of the ylide.

-

Aldehyde Addition: In a separate flask, dissolve 9-oxononanoic acid (1.1 eq) in anhydrous THF (50 mL). Add this solution dropwise to the ylide solution at -78 °C over 30 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (50 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (100 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude [9-¹³C]oleic acid.

Stage 3: Esterification to Ethyl [9-¹³C]oleate

-

Reaction Setup: Dissolve the crude [9-¹³C]oleic acid in absolute ethanol (200 mL) in a 500 mL round-bottom flask.

-

Acid Catalyst: Carefully add concentrated sulfuric acid (2 mL) as a catalyst.

-

Reflux: Heat the mixture to reflux for 4 hours.

-

Workup: Cool the reaction to room temperature and neutralize with a saturated sodium bicarbonate solution.

-

Extraction: Extract the product with hexane (3 x 100 mL).

-

Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Purification: Concentrate the solution and purify the crude ethyl [9-¹³C]oleate by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.[10]

Caption: Overall workflow for the synthesis of ethyl [9-¹³C]oleate.

Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C-NMR: This is the primary technique to confirm the position and enrichment of the ¹³C label.[11][12] The signal for the labeled carbon will be significantly enhanced compared to the natural abundance signals.[11] The chemical shift of the labeled carbon provides definitive proof of its location within the molecule.

-